N'-(2-tert-butylpyrimidin-5-yl)-N,N-dimethylmethanimidamide
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Overview
Description
N’-(2-tert-butylpyrimidin-5-yl)-N,N-dimethylmethanimidamide is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a tert-butyl group attached to the pyrimidine ring and a dimethylmethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-tert-butylpyrimidin-5-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 2-tert-butylpyrimidine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of N’-(2-tert-butylpyrimidin-5-yl)-N,N-dimethylmethanimidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-(2-tert-butylpyrimidin-5-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylmethanimidamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N’-(2-tert-butylpyrimidin-5-yl)-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical processes
Mechanism of Action
The mechanism of action of N’-(2-tert-butylpyrimidin-5-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide: Another pyrimidine derivative with potential biological activity.
2,4,6-Tri-tert-butylpyrimidine: A sterically hindered base used in glycosylation reactions.
(2-tert-butylpyrimidin-5-yl)boronic acid: Used in Suzuki–Miyaura coupling reactions.
Uniqueness
N’-(2-tert-butylpyrimidin-5-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, including the presence of both a tert-butyl group and a dimethylmethanimidamide moiety
Properties
IUPAC Name |
N'-(2-tert-butylpyrimidin-5-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-11(2,3)10-12-6-9(7-13-10)14-8-15(4)5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUJWLNSKKEFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722844 |
Source
|
Record name | N'-(2-tert-Butylpyrimidin-5-yl)-N,N-dimethylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874921-32-1 |
Source
|
Record name | N'-(2-tert-Butylpyrimidin-5-yl)-N,N-dimethylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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